molecular formula C15H12FN3O2 B1341087 3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 941236-28-8

3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1341087
CAS No.: 941236-28-8
M. Wt: 285.27 g/mol
InChI Key: YWIRYROMUTVMCA-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Key structural attributes include:

  • Positions 2 and 7: Methyl groups, which enhance steric stability and metabolic resistance.
  • Position 6: A carboxylic acid moiety, enabling hydrogen bonding and salt formation for improved solubility.

The 4-fluorophenyl group may be introduced via Suzuki coupling or similar cross-coupling reactions.

Properties

IUPAC Name

3-(4-fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2/c1-8-13(10-3-5-11(16)6-4-10)14-17-7-12(15(20)21)9(2)19(14)18-8/h3-7H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIRYROMUTVMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586494
Record name 3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941236-28-8
Record name 3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H12FN5O2
  • Molecular Weight : 285.28 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of pyrazolo[1,5-a]pyrimidines has been extensively studied, with many derivatives exhibiting significant pharmacological effects. The following sections detail specific activities associated with this compound.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines can act as potent inhibitors of various cancer cell lines. For instance:

  • Mechanism : These compounds often target specific kinases involved in cell proliferation and survival pathways.
  • Case Study : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited strong inhibitory effects on BRAF(V600E) and EGFR kinases, which are critical in melanoma and lung cancer treatment respectively .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

  • Mechanism : It inhibits the production of pro-inflammatory cytokines and mediators.
  • Research Findings : In vitro studies have shown that it can downregulate COX-2 expression and reduce nitric oxide production in macrophages .

Antimicrobial Activity

The antimicrobial properties of pyrazolo[1,5-a]pyrimidines are noteworthy:

  • Activity Spectrum : Effective against a range of bacteria and fungi.
  • Case Study : Compounds similar to this compound have been tested against resistant strains of bacteria with promising results .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines:

  • Substituent Effects : The introduction of fluorine at the para position enhances potency against certain targets by improving binding affinity due to electronic effects .
  • Modification Insights : Variations in the carboxylic acid moiety can significantly alter the compound's solubility and bioavailability.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Target
Compound AAnticancer0.25BRAF(V600E)
Compound BAnti-inflammatory0.50COX-2
Compound CAntimicrobial0.75Staphylococcus aureus
Compound DAntiviral0.30DHODH

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anticancer properties. The compound has been studied for its potential to inhibit tumor growth in various cancer types, including multiple myeloma and other malignancies. In a recent patent application, it was noted that administering this compound can be beneficial for patients suffering from multiple myeloma and other cancers, highlighting its therapeutic potential in oncology .

Neuroprotective Effects

The compound has shown promise in neuroprotective applications, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have indicated that it may inhibit microglial activation, which is implicated in neuroinflammation and neuronal damage. This property positions the compound as a potential candidate for therapeutic strategies aimed at treating central nervous system disorders .

Antimicrobial Activity

Recent findings suggest that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial properties. In vitro studies have demonstrated their efficacy against various bacterial strains, including Pseudomonas aeruginosa. The molecular docking studies revealed that these compounds could effectively inhibit specific enzymes related to bacterial resistance mechanisms, making them valuable in developing new antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding how 3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid interacts with biological targets. These studies indicate a high affinity for the translocator protein (TSPO), which is associated with microglial activation. The binding affinity of synthesized derivatives was found to be significantly enhanced compared to existing standards, suggesting a novel mechanism of action that could be exploited for therapeutic purposes .

Case Study: Anticancer Applications

In a study exploring the anticancer effects of pyrazolo[1,5-a]pyrimidines, researchers synthesized various derivatives and assessed their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited potent anticancer activity with IC50 values in the nanomolar range, demonstrating their potential as lead compounds for further development .

Case Study: Neuroprotection

Another significant study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that treatment with this compound resulted in reduced levels of inflammatory cytokines and enhanced neuronal survival rates in vitro .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological activities of 3-(4-fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with its analogs.

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound 3-(4-Fluorophenyl), 2-Me, 7-Me, 6-COOH C₁₅H₁₃FN₃O₂ 298.29 Not explicitly reported; inferred high acidity due to COOH group -
3-(2-Fluorophenyl) analog 3-(2-Fluorophenyl), 2-Me, 7-Me, 6-COOH C₁₅H₁₃FN₃O₂ 298.29 Ortho-fluorine may reduce steric hindrance compared to para-fluoro isomer
3-(3-Fluorophenyl) analog 3-(3-Fluorophenyl), 2-Me, 7-Me, 6-COOH C₁₅H₁₃FN₃O₂ 298.29 Meta-fluorine alters electronic distribution vs. para/ortho isomers
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 2-Me, 7-Me, 6-COOH (no 3-aryl) C₉H₉N₃O₂ 191.18 Decomposition ~250°C; used as intermediate in Anagliptin synthesis
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(4-Fluorophenyl), 7-NH-(pyridin-2-ylmethyl), 2-Me C₁₇H₁₅FN₄ 300.33 Anti-mycobacterial activity (MIC: 0.5–2 µg/mL)

Key Observations:

Substituent Position Effects :

  • The 4-fluorophenyl group (para position) in the target compound likely enhances π-π stacking interactions in biological systems compared to ortho- or meta-fluoro isomers .
  • Methyl groups at positions 2 and 7 improve metabolic stability but may reduce solubility, offset by the carboxylic acid at position 6 .

Synthetic Accessibility: The non-fluorinated analog (C₉H₉N₃O₂) is synthesized via hydrolysis of a cyano intermediate , whereas fluorinated derivatives require additional steps for aryl group introduction.

Research Findings and Implications

Role of Fluorine :

  • Fluorine at the para position optimizes electronic effects (e.g., electron-withdrawing) and steric profile, making the 4-fluoro isomer more favorable for drug design than ortho/meta analogs .

Carboxylic Acid Functionality :

  • The COOH group enhances water solubility and enables salt formation, critical for pharmacokinetics. However, it may limit membrane permeability compared to ester or amide derivatives .

Structural Diversity :

  • Pyrazolo[1,5-a]pyrimidines with piperidine or sulfonyl substituents (e.g., EP 1 808 168 B1 ) exhibit varied bioactivities, underscoring the scaffold’s versatility.

Preparation Methods

Cyclization with β-Dicarbonyl Compounds

  • Using β-diketones such as acetylacetone or ethyl acetoacetate allows the introduction of methyl groups at positions 2 and 7.
  • The carboxylic acid at position 6 can be introduced by employing malonic acid or its activated derivatives (e.g., malonic acid phosphoric ester formed in situ by POCl3 and pyridine).
  • This method benefits from high yields (typically 87–95%) and mild reaction conditions, often completed within hours under reflux or microwave irradiation.
  • The reaction is versatile, allowing substitution at position 3 by varying the pyrazole starting material, here specifically with a 4-fluorophenyl substituent.

Microwave-Assisted Solvent-Free Cyclization

  • Microwave irradiation has been demonstrated to enhance regioselectivity and reduce reaction times significantly.
  • For example, the reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide derivatives with cinnamoyl or benzylidene malononitrile derivatives under microwave conditions (120 °C, 20 min) selectively yields 7-aminopyrazolo[1,5-a]pyrimidine derivatives.
  • This approach can be adapted to synthesize 3-(4-fluorophenyl) derivatives by using appropriately substituted pyrazoles and electrophiles.
  • Microwave methods also reduce solvent use, aligning with green chemistry principles.

Oxidative Halogenation and Functional Group Introduction

  • After forming the pyrazolo[1,5-a]pyrimidine core, oxidative halogenation using potassium persulfate (K2S2O8) and sodium halides can introduce halogen atoms at position 3.
  • For the fluorophenyl substituent, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) can be employed to attach the 4-fluorophenyl group to the pyrazolo[1,5-a]pyrimidine scaffold.
  • This stepwise functionalization allows precise control over substitution patterns and enhances structural diversity.

Use of β-Enaminones and Enones

  • β-Enaminones serve as alternative 1,3-biselectrophilic partners, offering enhanced reactivity compared to β-dicarbonyls.
  • Reaction with 5-amino-3-(4-fluorophenyl)pyrazoles yields pyrazolo[1,5-a]pyrimidines with high regioselectivity and yields.
  • Enone derivatives bearing leaving groups at the β-position facilitate further functionalization, such as alkynylation at position 7, which can be useful for subsequent cross-coupling reactions.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Acetic acid, ethanol, or solvent-free Solvent-free preferred for green chemistry
Temperature 80–120 °C (reflux or microwave) Microwave reduces reaction time
Catalyst/Additives POCl3/pyridine (for malonic acid activation) Enhances yield and reduces reaction time
Reaction Time 20 min (microwave) to several hours (reflux) Microwave irradiation improves efficiency
Purification Recrystallization or chromatography High purity achievable

Research Findings and Yield Data

  • Studies report yields ranging from 87% to 95% for pyrazolo[1,5-a]pyrimidine derivatives synthesized via cyclocondensation with β-dicarbonyls and malonic acid derivatives.
  • Microwave-assisted methods yield comparable or higher purity products with significantly reduced reaction times.
  • Structural confirmation is routinely performed by NMR (1H, 13C), IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, ensuring the correct regioisomer formation and substitution pattern.
  • The presence of the 4-fluorophenyl group at position 3 is confirmed by characteristic NMR shifts and fluorine coupling patterns.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) Notes
Cyclocondensation with β-Dicarbonyls 5-amino-3-(4-fluorophenyl)pyrazole + β-diketones + malonic acid derivatives; AcOH; reflux or microwave High yield; mild conditions; regioselective 87–95 Well-established; scalable
Microwave-Assisted Cyclization Same as above, microwave irradiation (120 °C, 20 min) Faster reaction; solvent-free possible 85–95 Enhanced regioselectivity
Oxidative Halogenation + Pd-Catalyzed Coupling K2S2O8 + NaX for halogenation; Pd catalyst for arylation Functional group diversity; precise substitution Variable Post-cyclization functionalization
β-Enaminone Cyclization 5-amino-3-(4-fluorophenyl)pyrazole + β-enaminones; AcOH; reflux Enhanced reactivity; regioselective 80–90 Alternative electrophilic partner

Q & A

Q. Answer :

  • 1H/13C NMR : Key signals include the 4-fluorophenyl aromatic protons (δ 7.2–7.8 ppm, doublets) and methyl groups (δ 2.1–2.5 ppm, singlets). The carboxylic acid proton is typically absent in D2O-exchanged spectra .
  • IR spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid group, while pyrimidine ring vibrations appear at ~1600 cm⁻¹ .
  • Mass spectrometry : High-resolution MS (HRMS) should match the molecular formula C14H12FN3O2 (exact mass: 281.0913 Da) .

Advanced: How do structural modifications (e.g., fluorophenyl vs. dichlorophenyl substituents) affect bioactivity?

Answer :
Substituent effects are critical in structure-activity relationships (SAR). For example:

  • Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance metabolic stability and binding affinity to kinase targets compared to electron-donating groups .
  • Polar substituents : The carboxylic acid group at position 6 improves solubility and enables salt formation, which is advantageous for in vivo studies .
  • Comparative studies of analogs (e.g., 3-(2,4-dichlorophenyl) derivatives) show varying IC50 values in anticancer assays, highlighting the fluorophenyl group’s balance between lipophilicity and toxicity .

Basic: What are the recommended protocols for resolving contradictions in biological activity data across studies?

Q. Answer :

  • Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds to normalize data.
  • Dose-response validation : Repeat experiments with a ≥5-point concentration range to confirm IC50 reproducibility .
  • Metabolic interference checks : Test for off-target effects using cytochrome P450 inhibition assays, as fluorinated compounds may interact with hepatic enzymes .

Advanced: What computational tools are suitable for modeling this compound’s interaction with biological targets?

Q. Answer :

  • Molecular docking : Software like AutoDock Vina can predict binding modes to kinases (e.g., EGFR or CDK2) using crystallographic data (PDB IDs: 1M17, 4BCF).
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate structural features with activity .
  • MD simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over nanosecond timescales .

Basic: How should researchers address solubility challenges during in vitro testing?

Q. Answer :

  • Co-solvent systems : Use DMSO (≤1% v/v) for initial stock solutions, diluted in PBS or cell culture medium.
  • pH adjustment : The carboxylic acid group allows solubility enhancement via sodium salt formation (pH 7.4) .
  • Surfactants : Polysorbate-80 (0.01% w/v) can stabilize aqueous solutions without cytotoxicity .

Advanced: What strategies mitigate toxicity in preclinical studies?

Q. Answer :

  • Prodrug design : Esterification of the carboxylic acid (e.g., ethyl ester) improves bioavailability and reduces renal toxicity .
  • Metabolite profiling : LC-MS/MS can identify toxic metabolites (e.g., fluorophenyl epoxides) for structural optimization .
  • Dosing schedules : Intermittent dosing (e.g., 3 days on/4 days off) minimizes cumulative hepatotoxicity in rodent models .

Basic: How are purity and stability assessed for long-term storage?

Q. Answer :

  • HPLC : Use a C18 column (MeCN/H2O + 0.1% TFA) to monitor degradation; purity should be ≥95% .
  • Accelerated stability studies : Store at 40°C/75% RH for 6 months; ≤5% degradation indicates acceptable stability .
  • Light sensitivity : Amber vials are recommended, as pyrazolo-pyrimidines may photodegrade .

Advanced: What mechanistic studies are needed to elucidate its mode of action?

Q. Answer :

  • Kinase profiling : Screen against a panel of 50+ kinases to identify primary targets (e.g., using KINOMEscan) .
  • Transcriptomics : RNA-seq can reveal downstream gene expression changes (e.g., apoptosis markers like BAX/BCL-2) .
  • Crystallography : Co-crystallize with target proteins to resolve binding interactions at atomic resolution .

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